molecular formula C10H10F3NOS B14812756 5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine

5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine

Cat. No.: B14812756
M. Wt: 249.25 g/mol
InChI Key: IVGXKIIRRFMKIL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NOS. This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an alkylation reaction using cyclopropyl halides under basic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol or its derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-4-(methylamino)nicotinaldehyde: Similar structure but with a methylamino group instead of a methylthio group.

    5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid: Similar structure but with a carboxylic acid group instead of a methylthio group.

Uniqueness

5-Cyclopropoxy-4-(methylthio)-2-(trifluoromethyl)pyridine is unique due to the combination of its cyclopropoxy, methylthio, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NOS/c1-16-8-4-9(10(11,12)13)14-5-7(8)15-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

IVGXKIIRRFMKIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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